
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
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Overview
Description
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one typically involves the chlorination of an indole precursor followed by a series of organic reactions to introduce the propanone moiety. One common method involves the reaction of 7-chloroindole with 2-chloropropanone under acidic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the chlorination and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The propanone moiety can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of suitable solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
Scientific Research Applications
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(7-chloro-1H-indol-3-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.
2-chloro-1-(1H-indol-3-yl)propan-1-one: Similar structure but without the additional chlorine atom on the indole ring.
7-chloro-1H-indole-3-carbaldehyde: Similar indole ring structure but with a carbaldehyde group instead of propanone.
Uniqueness
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination can enhance its binding affinity to certain molecular targets and increase its stability under various conditions.
Biological Activity
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including two chlorine atoms that influence its biological activity. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
The compound's molecular formula is C11H9Cl2NO, and it features a propanone moiety attached to a chlorinated indole structure. The presence of chlorine atoms enhances its reactivity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activities and influence cellular pathways associated with cancer proliferation and viral replication. The compound may inhibit enzymes involved in these processes, leading to reduced cell growth and enhanced apoptosis in malignant cells .
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can induce cell death in human cancer cells, with IC50 values ranging from 3.1 to 11.2 μM against different lines such as NCI-H460 and MDA-MB-231 . The structure–activity relationship analysis suggests that the chlorination at the C-6 position is crucial for its anticancer efficacy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It demonstrates significant antibacterial activity against strains such as MRSA, with minimum inhibitory concentration (MIC) values reported between 1–2 μg/mL . This suggests potential applications in treating resistant bacterial infections.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor for various protein kinases, which are critical in cancer signaling pathways. For instance, it has shown moderate inhibition against ROCK2 and other kinases, highlighting its potential as a therapeutic agent in targeted cancer therapies .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | IC50 (μM) | Biological Activity |
---|---|---|---|
This compound | Two chlorine atoms; indole ring | 3.1 - 11.2 | Anticancer, Antimicrobial |
1-(7-chloro-1H-indol-3-yl)ethanone | Ethane instead of propane | Not specified | Anticancer |
7-chloroindole | No propanone moiety | Not specified | Moderate cytotoxicity |
This table illustrates the unique position of this compound among similar compounds, particularly regarding its dual chlorination which enhances its biological activity.
Case Studies
Recent studies have focused on isolating marine indole alkaloids similar to this compound from deep-sea organisms, revealing their potential in drug development. For instance, compounds derived from Streptomyces sp. have shown promising anticancer and antimicrobial activities comparable to synthetic derivatives .
Properties
IUPAC Name |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-6(12)11(15)8-5-14-10-7(8)3-2-4-9(10)13/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQRLBIZRPTTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=C1C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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